N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride
Description
N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride: is a quaternary ammonium compound with a silane group. It is known for its unique properties, including its ability to form stable bonds with various substrates, making it useful in a wide range of applications, from industrial to biomedical fields.
Properties
CAS No. |
62117-45-7 |
|---|---|
Molecular Formula |
C25H56ClNO3Si |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
triethyl(1-triethoxysilyltridecyl)azanium;chloride |
InChI |
InChI=1S/C25H56NO3Si.ClH/c1-8-15-16-17-18-19-20-21-22-23-24-25(26(9-2,10-3)11-4)30(27-12-5,28-13-6)29-14-7;/h25H,8-24H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
CNBVMMIAHGGCQB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC([N+](CC)(CC)CC)[Si](OCC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride typically involves the reaction of tridecylamine with triethoxysilane in the presence of a chlorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of by-products and unreacted starting materials to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions or nucleophiles.
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver nitrate (AgNO3) or sodium iodide (NaI).
Hydrolysis and Condensation: These reactions typically occur under acidic or basic conditions, with water or alcohol as the solvent
Major Products:
Substitution Reactions: Products include various quaternary ammonium salts.
Hydrolysis and Condensation: Products include silanols and polysiloxanes
Scientific Research Applications
Chemistry: N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid organic-inorganic materials .
Biology and Medicine: In biological and medical research, this compound is used for surface modification of biomaterials to enhance biocompatibility and reduce microbial adhesion. It is also explored for its potential antimicrobial properties .
Industry: In the industrial sector, it is used in the formulation of coatings, adhesives, and sealants to improve their performance and durability. It is also used in the production of functionalized silica nanoparticles for various applications .
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride involves its ability to form stable covalent bonds with various substrates through its triethoxysilyl group. This allows it to act as a coupling agent, enhancing the adhesion between different materials. The quaternary ammonium group imparts antimicrobial properties by disrupting microbial cell membranes .
Comparison with Similar Compounds
- N,N,N-Trimethyl-1-(triethoxysilyl)-1-propanaminium chloride
- N,N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octadecan-1-aminium chloride
- 3-(Trimethoxysilyl)propyl-N,N,N-trimethylammonium chloride
Comparison: N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride is unique due to its longer alkyl chain, which can provide better hydrophobic properties and enhanced antimicrobial activity compared to its shorter-chain counterparts. The triethoxysilyl group also allows for more versatile applications in surface modification and material synthesis .
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